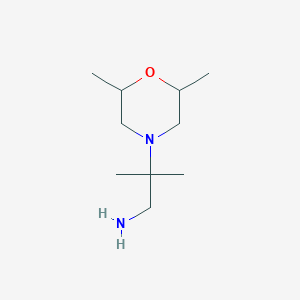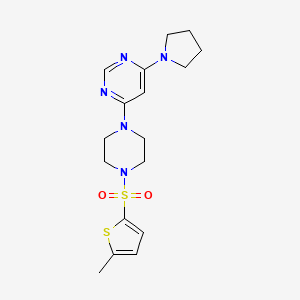
Dimethyl Pyridazine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl Pyridazine-3,6-dicarboxylate is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 .
Synthesis Analysis
Dimethyl Pyridazine-3,6-dicarboxylates can be synthesized by the reaction of substituted 2-cyclopropenecarboxylates with methyl diazoacetate, followed by oxidation of the resulting 1,4-dihydropyridazine-4,6-dicarboxylates .Molecular Structure Analysis
The InChI code for Dimethyl Pyridazine-3,6-dicarboxylate is 1S/C8H8N2O4/c1-13-7(11)5-3-4-6(10-9-5)8(12)14-2/h3-4H,1-2H3 .Chemical Reactions Analysis
Solvothermal reactions of Dimethyl Pyridazine-3,6-dicarboxylate and appropriate metal chlorides in the absence/presence of KCl, NaCl, or NH4Cl yielded a series of coordination compounds of pyridazine-3,6-dicarboxylate (pzdc) with Mn(II), Co(II), Ni(II), and Zn(II) .Physical And Chemical Properties Analysis
Dimethyl Pyridazine-3,6-dicarboxylate is a powder with a melting point of 197-202°C .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3,6-dimethyl pyridazine-3,6-dicarboxylate:
Catalysis in Organic Synthesis
3,6-Dimethyl pyridazine-3,6-dicarboxylate is widely used as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate oxidation and sulfonation reactions, making it a valuable component in the synthesis of complex organic molecules .
Pharmaceutical Research
This compound is utilized in pharmaceutical research for the development of new drugs. Its ability to interact with biological molecules makes it a potential candidate for drug design and discovery, particularly in the synthesis of novel therapeutic agents .
Material Science
In material science, 3,6-dimethyl pyridazine-3,6-dicarboxylate is used to create advanced materials with specific properties. It can be incorporated into polymers and other materials to enhance their thermal stability and mechanical strength .
Coordination Chemistry
The compound is also significant in coordination chemistry, where it acts as a ligand to form complexes with various metals. These metal complexes have applications in catalysis, material science, and as models for biological systems.
Energy Storage
Research has shown that 3,6-dimethyl pyridazine-3,6-dicarboxylate can be used in the development of energy storage devices. Its incorporation into battery materials can improve the efficiency and capacity of energy storage systems.
Optoelectronics
In the field of optoelectronics, this compound is used to develop materials for light-emitting diodes (LEDs) and other electronic devices. Its unique electronic properties make it suitable for applications in display technology and photovoltaic cells.
Analytical Chemistry
3,6-Dimethyl pyridazine-3,6-dicarboxylate is employed in analytical chemistry as a reagent for detecting and quantifying various substances. Its reactivity and specificity make it useful in various analytical techniques .
Environmental Chemistry
The compound is also used in environmental chemistry for the detection and removal of pollutants. Its ability to form complexes with heavy metals and other contaminants makes it a valuable tool in environmental monitoring and remediation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
dimethyl pyridazine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-4-6(10-9-5)8(12)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISONENHUFVHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Pyridazine-3,6-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)
![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)


![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)
![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2861516.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)

![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)

